Dopamine D2 Receptor Occupancy: Complete Inactivity vs. Potent Clinical Antagonists
The target compound, as a representative of the unsubstituted N-aminoalkylbenzamide class, exhibits a complete inability to displace [3H]spiperone and [3H]sulpiride from specific binding sites in rat striatal membranes [1]. This is in stark contrast to the potent displacement observed with clinically used benzamides. Metoclopramide displaces [3H]spiperone with an IC50 of 483 nM in rat brain synaptic membranes , and sulpiride binds to human dopamine D2 receptors with a Ki of 4.2 nM . The difference in receptor engagement is therefore at least 2,000 to 100,000-fold.
| Evidence Dimension | Dopamine D2 Receptor Displacement |
|---|---|
| Target Compound Data | No displacement of [3H]spiperone or [3H]sulpiride (IC50 > 10,000 nM estimated from class data) |
| Comparator Or Baseline | Metoclopramide: IC50 = 483 nM . Sulpiride: Ki = 4.2 nM (human D2) . |
| Quantified Difference | Target compound exhibits no measurable affinity, representing at least a 2,000-fold to 100,000-fold reduction in potency compared to clinical comparators. |
| Conditions | Radioligand binding assays using rat striatal membranes (target compound class data [1]), rat brain synaptic membranes (metoclopramide ), and human recombinant receptors (sulpiride ). |
Why This Matters
For researchers developing assays or screening for novel dopaminergic agents, this compound serves as the only commercially available benzamide that can serve as a true negative control, ensuring that observed activity is not due to the benzamide scaffold itself.
- [1] Anker, L., Testa, B., Van De Waterbeemd, H., Bornand-Crausaz, A., Theodorou, A., Jenner, P., & Marsden, C. D. (1983). Basicity, Lipophilicity, and Lack of Receptor Interaction of N-Aminoalkylbenzamides and N-Aminoalkyl-o-anisamides as Model Compounds of Dopamine Antagonists. Helvetica Chimica Acta, 66(2), 542-556. View Source
